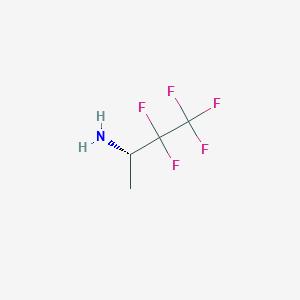

(2S)-3,3,4,4,4-pentafluorobutan-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6F5N |

|---|---|

Molecular Weight |

163.09 g/mol |

IUPAC Name |

(2S)-3,3,4,4,4-pentafluorobutan-2-amine |

InChI |

InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3/t2-/m0/s1 |

InChI Key |

RUEFEAYJKJRHIH-REOHCLBHSA-N |

Isomeric SMILES |

C[C@@H](C(C(F)(F)F)(F)F)N |

Canonical SMILES |

CC(C(C(F)(F)F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for 2s 3,3,4,4,4 Pentafluorobutan 2 Amine

Retrosynthetic Analysis and Key Disconnection Strategies for Complex Fluorinated Amine Scaffolds

A logical retrosynthetic analysis of (2S)-3,3,4,4,4-pentafluorobutan-2-amine identifies the carbon-nitrogen bond as the primary disconnection point. This leads back to the corresponding carbonyl precursor, 3,3,4,4,4-pentafluorobutan-2-one (B1581450), and a suitable nitrogen source. This approach simplifies the complex chiral amine into a more accessible prochiral ketone, shifting the challenge to the enantioselective introduction of the amine group.

Alternative disconnections, such as those involving the carbon-carbon backbone, are generally less favorable due to the difficulty of introducing the pentafluoroethyl group stereoselectively. Therefore, the most common and effective strategies focus on the late-stage formation of the chiral amine center.

Precursor Synthesis and Stereocontrol in Intermediate Steps

Enantioselective Approaches to Carbonyl Precursor Formation (e.g., 3,3,4,4,4-pentafluorobutan-2-one)

While the direct enantioselective synthesis of 3,3,4,4,4-pentafluorobutan-2-one is not the most common approach to obtaining the final chiral amine, methods for the asymmetric synthesis of fluorinated ketones are of significant interest. One potential strategy involves the enantioselective fluorination of a suitable enolate precursor. Organocatalytic methods using chiral amines have been shown to be effective for the α-fluorination of ketones, offering a potential route to chiral fluorinated carbonyl compounds. However, for the synthesis of this compound, the focus is typically on the asymmetric transformation of the prochiral ketone.

The synthesis of the racemic ketone itself can be achieved through various methods, including the reaction of pentafluoropropionyl fluoride (B91410) with a methylating agent or the oxidation of the corresponding secondary alcohol, 3,3,4,4,4-pentafluorobutan-2-ol.

Diastereoselective Routes to Substituted Butane (B89635) Frameworks

The construction of the substituted butane framework with control over multiple stereocenters is a challenging task in organic synthesis. For the specific case of this compound, where there is only one stereocenter, the primary focus is on the enantioselective formation of that center. However, in the synthesis of more complex fluorinated amines with multiple stereocenters, diastereoselective strategies such as aldol (B89426) reactions, Mannich reactions, and Michael additions of fluorinated building blocks are employed. These reactions often utilize chiral auxiliaries or catalysts to control the relative stereochemistry of the newly formed stereocenters.

Enantioselective Synthesis of this compound

The direct introduction of the amine functionality in an enantioselective manner is the most critical step in the synthesis of this compound. Several powerful methodologies have been developed for this purpose.

Catalytic Asymmetric Synthesis (e.g., Asymmetric Reductive Amination, Asymmetric Addition to Imines)

Catalytic asymmetric reductive amination (ARA) of 3,3,4,4,4-pentafluorobutan-2-one is a highly attractive, atom-economical method for the synthesis of the target amine. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia (B1221849) or a protected amine, to form an intermediate imine, which is then asymmetrically reduced by a chiral catalyst.

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral phosphine (B1218219) ligands, have been successfully employed for the ARA of various ketones. While specific data for 3,3,4,4,4-pentafluorobutan-2-one is not extensively reported, the general success of these catalysts with other fluorinated ketones suggests their potential applicability. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

| Catalyst System | Ketone Substrate | Amine Source | Yield (%) | ee (%) |

| Ir-Phosphoramidite | Aliphatic Ketones | Diphenylmethanamine | High | High |

| [((R)-Tol-BINAP)PdBr2] | Various Ketones | Aniline | >90 | >98 |

This table presents general findings for asymmetric reductive amination of ketones and may not be directly representative of the specific substrate this compound.

Asymmetric addition of nucleophiles to imines is another powerful strategy. In this approach, the prochiral ketone is first converted to an imine, which is then subjected to a catalytic asymmetric addition of a hydride equivalent or another nucleophile.

Chiral Auxiliary-Mediated Methodologies (e.g., Ellman's N-tert-butylsulfinyl imines)

The use of chiral auxiliaries, particularly Ellman's N-tert-butylsulfinamide, is a robust and widely used method for the asymmetric synthesis of chiral amines, including fluorinated analogues. google.combeilstein-journals.orgsigmaaldrich.com This methodology involves the condensation of the prochiral ketone, 3,3,4,4,4-pentafluorobutan-2-one, with enantiopure (R)- or (S)-N-tert-butylsulfinamide to form an N-sulfinyl imine. The chiral sulfinyl group then directs the diastereoselective addition of a nucleophile, typically a hydride reagent for reduction, to the imine double bond. nih.gov

The subsequent acidic cleavage of the sulfinyl group affords the desired chiral amine with high enantiopurity. The predictability of the stereochemical outcome and the high diastereoselectivities often achieved make this a highly reliable method. The choice of the reducing agent can influence the stereochemical outcome, allowing for access to both enantiomers of the final product from a single enantiomer of the chiral auxiliary. For instance, the reduction of N-tert-butanesulfinyl imines with sodium borohydride (B1222165) often yields the opposite diastereomer compared to reduction with L-Selectride. nih.gov

| Imine Substrate | Reagent | Diastereomeric Ratio (dr) |

| N-sulfinyl trifluoromethyl ketimines | Dimethylsulfoxonium methylide | 86:14 to >99:1 |

| N-sulfinyl imines | Grignard Reagents | Generally high |

This table illustrates the high diastereoselectivities achievable with Ellman's auxiliary in the synthesis of fluorinated amines. Specific data for the reduction of the N-sulfinyl imine of 3,3,4,4,4-pentafluorobutan-2-one is limited in publicly available literature.

This chiral auxiliary-mediated approach has proven to be a cornerstone in the synthesis of a wide array of chiral fluorinated amines, providing a reliable and versatile tool for accessing these valuable compounds. google.comnih.gov

Enzymatic Biocatalytic Transformations for Stereoselective Amination

The asymmetric synthesis of chiral amines, particularly those containing fluorine, is a significant challenge in pharmaceutical chemistry. Biocatalysis, leveraging the high stereoselectivity of enzymes, presents a powerful solution. mbl.or.kr Transaminases (TAs), especially ω-transaminases (ω-TAs), are widely recognized for their efficacy in producing chiral amines from prochiral ketones. researchgate.net

The synthesis of this compound via this method starts with the corresponding ketone, 3,3,4,4,4-pentafluorobutan-2-one. An ω-transaminase facilitates the transfer of an amino group from a suitable amino donor, such as isopropylamine (B41738) or L-alanine, to the ketone substrate. mbl.or.krresearchgate.net The reaction is notable for its high enantioselectivity, directly yielding the desired (S)-enantiomer. mbl.or.kr

The general mechanism involves a pyridoxal-5'-phosphate (PLP) cofactor, which is covalently bound to a lysine (B10760008) residue in the enzyme's active site. mbl.or.kr The process occurs in two main steps:

The amino donor transfers its amino group to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct (e.g., acetone (B3395972) from isopropylamine). mbl.or.kr

The PMP then transfers the amino group to the ketone substrate (3,3,4,4,4-pentafluorobutan-2-one) that enters the active site, regenerating the PLP-enzyme complex and releasing the final chiral amine product. mbl.or.kr

Research has identified ω-TAs from various microbial sources, such as Chromobacterium violaceum and Arthrobacter sp., that are active on fluorinated substrates. researchgate.netchemistryviews.org However, a potential side reaction observed with some transaminases is the hydrodefluorination of α-fluoroketones, where a fluorine atom is substituted by hydrogen. researchgate.netchemistryviews.org This highlights the importance of careful enzyme selection and reaction condition optimization to ensure the desired amination pathway is dominant.

| Parameter | Description | Typical Conditions/Observations | Reference |

|---|---|---|---|

| Enzyme Source | Microorganism producing the transaminase. | Chromobacterium violaceum, Arthrobacter sp., or engineered variants. | researchgate.net |

| Amino Donor | Molecule that provides the amine group. | Isopropylamine, L-Alanine. Isopropylamine is often used as it produces volatile acetone as a byproduct. | researchgate.net |

| Co-solvent | Organic solvent used to improve substrate solubility. | Dimethyl sulfoxide (B87167) (DMSO) at concentrations of 25–30% (v/v) can enhance enzyme activity. | researchgate.net |

| pH | Acidity/alkalinity of the reaction medium. | Optimal conversion rates are often found in the pH range of 8.5–10.0. | nih.gov |

| Stereoselectivity | Preferential formation of one enantiomer. | Typically high, with enantiomeric excess (ee) often exceeding 99%. | acs.org |

Palladium-Catalyzed C-H Fluorination Approaches and Variants

Palladium-catalyzed C-H activation is a frontier in organic synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. While not a method for synthesizing the amine group itself, Pd-catalyzed C-H fluorination represents an advanced strategy for introducing fluorine into molecules, including aliphatic amines. acs.orgacs.org This approach could theoretically be applied to a precursor of the target molecule, although its direct application to synthesize the specific pentafluoroethyl moiety is not straightforward.

The methodology typically involves the use of a directing group attached to the amine, which positions the palladium catalyst in proximity to a specific C-H bond. nih.govthieme-connect.com For aliphatic amines, transient directing groups like 2-hydroxynicotinaldehyde (B1277654) have been successfully employed to facilitate the fluorination of γ-C(sp³)–H bonds. acs.orgnih.gov

The catalytic cycle is generally understood to involve:

Coordination of the palladium catalyst to the amine substrate via the directing group.

C-H bond activation to form a palladacycle intermediate. nih.gov

Oxidative addition of an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to the Pd(II) center, generating a Pd(IV)-fluoride intermediate. acs.orgnih.gov

Reductive elimination of the C-F bond to yield the fluorinated product and regenerate the Pd(II) catalyst. thieme-connect.com

Researchers have found that the choice of ligands and additives is crucial. Electron-withdrawing pyridone ligands can facilitate the reaction. nih.gov Furthermore, the addition of silver salts (e.g., AgTFA) can be beneficial for methylene (B1212753) C-H fluorination but may not be for methyl C-H fluorination, indicating a subtle mechanistic divergence. acs.orgthieme-connect.com Computational studies suggest that the oxidative addition step is often the turnover-determining step in the catalytic cycle. acs.orgnih.gov

Mechanistic Studies of Key Stereodetermining Steps in Amine Synthesis

The stereochemical outcome of a reaction is determined by the mechanism of the key bond-forming step. In the synthesis of this compound, the stereodetermining step is the formation of the C-N bond.

In Enzymatic Biocatalysis: The high fidelity of stereoselective amination by transaminases is rooted in the chiral environment of the enzyme's active site. mbl.or.kr After the formation of the PMP intermediate, the ketone substrate (3,3,4,4,4-pentafluorobutan-2-one) binds to the active site in a highly specific orientation. This precise positioning is dictated by a network of non-covalent interactions between the substrate and the amino acid residues of the enzyme. The bulky and electron-withdrawing pentafluoroethyl group and the methyl group of the substrate are oriented in such a way that the subsequent nucleophilic attack by the amino group of PMP occurs exclusively on one face of the ketone's carbonyl group (the re or si face). This facial selectivity directly leads to the formation of the (S)-amine with high enantiomeric purity.

In Asymmetric Chemical Synthesis: For non-enzymatic methods, stereocontrol is often achieved through chiral catalysts or auxiliaries. While not a direct synthesis of the target amine, the mechanism of stereoselective fluorination of chiral enamides provides insight into achieving facial selectivity. In this process, a chiral oxazolidinone auxiliary is attached to the nitrogen atom. nih.gov Calculations and experimental results suggest that the most stable conformation of the enamide is one where the chiral auxiliary is coplanar with the alkene, maximizing electronic delocalization. nih.gov This conformation effectively blocks one face of the double bond, forcing the electrophilic fluorinating agent (e.g., Selectfluor) to attack from the less sterically hindered face, resulting in a highly diastereoselective fluorination. nih.gov A similar principle of substrate-directing facial blockage would apply in a hypothetical asymmetric reductive amination using a chiral catalyst, where the catalyst-substrate complex would favor one trajectory of nucleophilic attack over the other.

Optimization of Reaction Conditions for Scalable Research Synthesis

Transitioning a synthetic route from discovery to a scalable process requires meticulous optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring reproducibility.

For the enzymatic synthesis of this compound, several parameters are critical. The concentration of the amino donor is key; high concentrations of isopropylamine can lead to substrate inhibition of the enzyme. researchgate.net The choice of an organic co-solvent is often necessary to solubilize the hydrophobic fluorinated ketone, with dimethyl sulfoxide (DMSO) proving effective. researchgate.net Furthermore, product inhibition can be a significant issue, where the synthesized amine product binds to the enzyme's active site and slows the reaction rate. A strategy to mitigate this is in situ product removal (ISPR), for example, by using an organic/aqueous two-phase system where the product is extracted into the organic phase as it is formed. researchgate.net

| Entry | Parameter Varied | Condition | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Baseline | pH 7.5, 30°C, 5% DMSO | 45 | >99 (S) |

| 2 | pH | pH 9.5 , 30°C, 5% DMSO | 78 | >99 (S) |

| 3 | Co-solvent | pH 9.5, 30°C, 25% DMSO | 92 | >99 (S) |

| 4 | Temperature | pH 9.5, 40°C , 25% DMSO | 89 | >99 (S) |

| 5 | Amino Donor Conc. | pH 9.5, 30°C, 25% DMSO, High [iPr-NH2] | 65 (Inhibition) | >99 (S) |

Data are representative and compiled for illustrative purposes based on findings in the literature. researchgate.netnih.gov

For chemical syntheses , such as the Pd-catalyzed reactions, optimization involves screening catalysts, ligands, solvents, and temperatures. For instance, in C-H fluorination, different palladium sources (e.g., Pd(OAc)₂), ligands (e.g., substituted pyridones), and fluorine sources (e.g., NFSI, Selectfluor) are compared to find the optimal combination for yield and selectivity. acs.orgnih.gov Reaction time and temperature are also tuned to balance reaction rate against potential side reactions or catalyst decomposition. thieme-connect.com

Alternative Synthetic Pathways and Novel Reagents for Pentafluorobutane Derivatives

Beyond the specific methods detailed above, the broader field of organofluorine chemistry offers a variety of other strategies for synthesizing fluorinated amines and their derivatives.

One innovative approach is the oxidative amination of allenes . This strategy can rapidly generate complex molecules containing C-F, C-N, and C-O stereotriads. nih.gov Using an electrophilic fluorine source like Selectfluor in the presence of a nitrogen nucleophile and an allene (B1206475) substrate can lead to novel fluorinated building blocks, which can then be transformed into fluorinated amino acids or other amine derivatives. nih.gov

The use of deoxyfluorination reagents provides another avenue. Reagents like diethylaminosulfur trifluoride (DAST) can be used to convert carbonyl compounds or alcohols into fluorinated analogues. nih.gov For instance, a synthetic sequence could involve creating a precursor molecule with a hydroxyl group at the desired position, followed by deoxyfluorination.

Furthermore, transformations of existing fluoroalkyl groups can provide access to novel structures. For example, methods have been developed for the direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines using TMSCF₃ as a reagent, showcasing the potential for interconversion between different perfluoroalkyl moieties on a nitrogen atom. nih.gov

Finally, the development of green and efficient methodologies is a constant driver of innovation. Mechanochemical synthesis, which involves reactions conducted by grinding solid reactants together, has been successfully applied to the solvent-free synthesis of fluorinated imines. mdpi.com These imines are direct precursors to amines, which can be obtained via a subsequent reduction step. This approach minimizes solvent waste and can lead to highly efficient and clean reactions. mdpi.com

Stereochemical Investigations of 2s 3,3,4,4,4 Pentafluorobutan 2 Amine

Determination of Absolute Configuration using Spectroscopic and Chiroptical Methods

The definitive assignment of the absolute configuration of a chiral molecule is fundamental. While X-ray crystallography is the gold standard, spectroscopic and chiroptical methods provide powerful alternatives, especially for non-crystalline samples. For (2S)-3,3,4,4,4-pentafluorobutan-2-amine, these methods involve comparing experimentally measured data with data predicted from quantum chemical calculations for a known configuration.

One of the primary chiroptical techniques is Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration can be determined by comparing the experimental VCD spectrum with the computationally predicted spectrum for the (S)-enantiomer. A good agreement between the experimental and calculated spectra confirms the (S) configuration.

Another approach involves the use of chiral derivatizing agents (CDAs) in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net For instance, reacting the amine with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or a similar fluorinated CDA creates a pair of diastereomeric amides. nih.gov The differences in the ¹H or ¹⁹F NMR chemical shifts of the diastereomers can be analyzed based on established empirical models (like Mosher's model) to deduce the absolute configuration of the original amine. nih.gov The significant presence of fluorine atoms in this compound makes ¹⁹F NMR a particularly sensitive probe for this type of analysis. nih.govacs.org

Enantiomeric Purity Analysis in Research Contexts

In asymmetric synthesis and pharmaceutical research, the accurate determination of enantiomeric purity or enantiomeric excess (ee) is crucial. Several chromatographic and spectroscopic techniques are routinely employed for this purpose.

Chiral HPLC is one of the most widely used and reliable methods for separating enantiomers and determining their purity. nih.gov The development of a robust HPLC method for this compound involves selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase conditions.

Method Development: Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) phenylcarbamates (e.g., Chiralpak® and Chiralcel® columns), are highly effective for separating a wide range of chiral compounds, including amines. yakhak.orgresearchgate.net The separation can be performed in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.comchromatographyonline.com For a basic compound like this compound, a normal-phase method using a mobile phase of n-hexane and an alcohol modifier like 2-propanol or ethanol (B145695) is often a good starting point. chromatographyonline.com The addition of a small amount of an amine modifier, such as diethylamine (B46881) (DEA), is typically required to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. chromatographyonline.com Alternatively, derivatization of the amine with an agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can be employed to introduce a chromophore, enhancing UV detection and potentially improving chiral recognition on the CSP. yakhak.org

Method Validation: Once optimal separation is achieved, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. banglajol.info Validation includes assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). banglajol.infonih.gov

| Parameter | Specification | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.998 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (% RSD) | ≤ 2.0% | Intra-day: 0.16% Inter-day: 0.09% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 | 2.5 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 7.7 µg/mL |

| Resolution (Rs) | ≥ 2.0 | 5.0 |

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. bham.ac.uk This is achieved by converting the pair of enantiomers into a pair of diastereomers in situ, which are distinguishable in the NMR spectrum. researchgate.net This can be done using either chiral derivatizing agents or chiral solvating agents (CSAs). researchgate.net

A common approach involves the use of chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃). chemistnotes.comrsc.org These paramagnetic complexes act as Lewis acids and coordinate to the lone pair of electrons on the amine functionality of this compound. chemistnotes.comlibretexts.org This coordination forms transient diastereomeric complexes that exhibit different NMR spectra. chemistnotes.com The lanthanide metal induces large chemical shifts (lanthanide-induced shifts, LIS), and crucially, the chemical shift difference (ΔΔδ) between corresponding protons of the two diastereomeric complexes allows for baseline separation of their signals. rsc.orgresearchgate.net The enantiomeric excess can then be calculated directly from the integration ratio of these resolved signals. The presence of multiple fluorine atoms in the target molecule also allows for the use of ¹⁹F NMR, which often provides a simpler spectrum with large chemical shift dispersion, making it an excellent alternative for ee determination. acs.orgbohrium.comnih.gov

| Proton | δ (ppm) without Reagent | δ (ppm) with Eu(hfc)₃ (S-enantiomer) | δ (ppm) with Eu(hfc)₃ (R-enantiomer) | ΔΔδ (ppm) |

|---|---|---|---|---|

| -CH(NH₂) | 3.50 (m) | 7.25 (m) | 7.45 (m) | 0.20 |

| -CH₃ | 1.30 (d) | 4.10 (d) | 4.25 (d) | 0.15 |

For volatile or semi-volatile chiral compounds, gas chromatography on a chiral stationary phase (CSP) is a powerful analytical technique known for its high resolution and sensitivity. chromatographyonline.com Direct analysis of primary amines like this compound by GC can be problematic due to their polarity, which often leads to poor peak shapes. nih.gov Therefore, derivatization is typically required to block the polar amine group, increase volatility, and enhance chiral recognition.

A common derivatization agent for amines is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a stable and more volatile N-trifluoroacetyl derivative. nih.govwiley.com The resulting derivative can then be separated on a CSP. Cyclodextrin-based CSPs are widely used in chiral GC and are highly effective for a variety of compound classes. chromatographyonline.comwiley.comnih.gov The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers of the analyte and the chiral cyclodextrin (B1172386) selector. chromatographyonline.com The difference in the stability of these complexes leads to different retention times, allowing for separation.

| Parameter | Condition |

|---|---|

| Column | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin CSP |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

| Carrier Gas | Hydrogen or Helium |

| Oven Temperature | Isothermal (e.g., 110 °C) or Temperature Program |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (tR1) | 15.2 min |

| Retention Time (tR2) | 16.1 min |

| Separation Factor (α) | 1.06 |

Stereochemical Stability and Epimerization Studies under Various Research Conditions

The stereochemical stability of a chiral center is a critical parameter, as racemization or epimerization can lead to a loss of biological activity or the formation of undesired stereoisomers. For this compound, the chiral center is the carbon atom bonded to the amino group (C2). Epimerization would involve the inversion of this center to form the (R)-enantiomer.

This process typically requires the abstraction of the proton at the chiral center to form a planar, achiral carbanion intermediate, followed by non-stereospecific reprotonation. nih.gov The stability of this compound would be investigated under various research conditions that might promote such a reaction, including:

pH: Exposure to strongly basic or acidic conditions.

Temperature: Elevated temperatures can provide the activation energy needed for bond cleavage.

Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates.

To conduct such a study, a sample of enantiomerically pure this compound would be incubated under a specific stress condition. Aliquots would be withdrawn at various time points and analyzed using a validated chiral method (e.g., HPLC or GC as described above) to monitor the enantiomeric excess. A decrease in ee over time would indicate that epimerization is occurring. The rate of this process can then be quantified to establish the compound's stereochemical stability under those specific conditions.

Conformational Analysis and Preferred Diastereomeric Interactions in Solution and Solid State

The biological activity and interaction of a chiral molecule are governed by its three-dimensional shape or conformation. Conformational analysis of this compound aims to identify the most stable arrangement of its atoms in both solution and the solid state.

In Solution: In solution, the molecule is flexible and can exist as a population of rapidly interconverting conformers. The preferred conformation is determined by a balance of steric and electronic effects. Key factors include:

Steric Hindrance: Repulsion between the bulky pentafluoroethyl group, the methyl group, and the amino group will dictate their relative spatial arrangement.

Gauche Interactions: Torsional strain arising from the rotation around the C2-C3 bond.

Intramolecular Hydrogen Bonding: Potential hydrogen bonding between the amine protons and the fluorine atoms on the adjacent carbon could stabilize certain conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying conformation in solution. Information from proton-proton coupling constants (³JHH) via the Karplus equation and Nuclear Overhauser Effect (NOE) experiments can provide insights into the dihedral angles and through-space proximity of atoms, respectively. These experimental data are often complemented by computational chemistry methods, such as Density Functional Theory (DFT), to calculate the relative energies of different conformers and predict the most stable structures.

In Solid State: In the solid state, the molecule adopts a single, low-energy conformation packed into a crystal lattice. The definitive method for determining this structure is single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and torsion angles. To perform this analysis, the amine would typically be converted into a crystalline salt (e.g., hydrochloride or tartrate salt) to facilitate the growth of high-quality crystals suitable for diffraction experiments. The resulting crystal structure would reveal not only the molecule's conformation but also the intermolecular interactions (e.g., hydrogen bonding networks) that stabilize the crystal packing.

Advanced Spectroscopic and Structural Elucidation for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution. For (2S)-3,3,4,4,4-pentafluorobutan-2-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments provides a complete picture of atomic connectivity and spatial relationships.

Multi-dimensional NMR experiments are essential for unambiguously assigning proton and carbon signals and mapping the molecular framework.

Correlation Spectroscopy (COSY): This proton-detected 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a COSY spectrum would be expected to show a critical cross-peak between the proton on C2 (the CH-NH₂) and the protons of the C1 methyl group (CH₃). This correlation confirms the connectivity of the ethylamine (B1201723) backbone.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.com This technique allows for the definitive assignment of each carbon atom that bears protons. For the target molecule, HSQC would show correlations between the C1 protons and C1, and the C2 proton and C2.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings, typically over two to four bonds, between protons and carbons. youtube.com This is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include a cross-peak from the C1 methyl protons to the C2 carbon, and importantly, from the C2 proton to the C3 carbon (the CF₂ group).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects correlations between protons that are close in space, providing insights into the molecule's three-dimensional structure and stereochemistry. While less critical for a small, flexible molecule like this amine, it could reveal preferred conformations.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations. These predicted values are based on typical chemical shift ranges for similar functional groups. oregonstate.edudocbrown.infodocbrown.info

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key 2D Correlations |

| C1 (-CH₃) | ~1.2 | ~15-25 | COSY: with H2HSQC: with C1HMBC: with C2 |

| C2 (-CH) | ~3.5 | ~45-60 | COSY: with H1HSQC: with C2HMBC: with C1, C3 |

| C3 (-CF₂-) | (no proton) | ~110-125 (quartet) | HMBC: from H2 |

| C4 (-CF₃) | (no proton) | ~115-130 (triplet) | HMBC: from H2 (weak, 4-bond) |

| -NH₂ | ~1.5-2.5 (broad) | (no carbon) | (none) |

Note: Predicted data is for illustrative purposes.

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and a wide chemical shift range that minimizes signal overlap. huji.ac.ilwikipedia.orgthermofisher.com

For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals corresponding to the two different fluorine environments: the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂) group.

-CF₃ Group (C4): This signal would be expected to appear as a triplet due to coupling (³JFF) with the two adjacent fluorine atoms of the -CF₂ group.

-CF₂ Group (C3): This signal would be expected to appear as a complex multiplet. It would be split into a quartet by the three fluorine atoms of the -CF₃ group (³JFF) and further split into a doublet by the single proton on C2 (³JHF).

The precise chemical shifts are sensitive to the local electronic environment. biophysics.org The chirality at the C2 center can also influence the ¹⁹F spectrum, potentially rendering the two fluorine atoms of the -CF₂ group diastereotopic, which could lead to more complex splitting patterns, especially in a chiral solvent or with a chiral shift reagent.

| Fluorine Group | Predicted ¹⁹F Shift (ppm vs CFCl₃) | Expected Splitting Pattern |

| -CF₃ (on C4) | -75 to -85 | Triplet (t) |

| -CF₂- (on C3) | -110 to -130 | Quartet of Doublets (qd) |

Note: Predicted data is for illustrative purposes. Chemical shifts for fluorinated compounds can vary significantly based on solvent and reference. colorado.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. cardiff.ac.ukresearchgate.net These methods are excellent for identifying functional groups.

For this compound, the key functional groups are the primary amine (-NH₂), alkyl C-H bonds, and the C-F bonds.

N-H Vibrations: As a primary amine, the molecule will exhibit two characteristic N-H stretching bands in the IR spectrum, typically between 3200 and 3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. An N-H bending (scissoring) vibration is also expected around 1600 cm⁻¹.

C-H Vibrations: C-H stretching from the methyl and methine groups will appear just below 3000 cm⁻¹.

C-F Vibrations: The most intense bands in the IR spectrum are expected to be the C-F stretching vibrations, which typically occur in the 1000-1400 cm⁻¹ region. The multiple fluorine atoms will likely result in several strong, complex absorption bands in this fingerprint region.

Raman spectroscopy provides complementary information. nih.govnih.gov While N-H and C-F stretches are visible, the more symmetric vibrations are often more Raman-active. The C-C backbone stretches would also be observable.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3200 - 3500 | 3200 - 3500 | Medium (IR), Weak (Raman) |

| C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium (IR & Raman) |

| N-H Bend | 1580 - 1650 | 1580 - 1650 | Medium to Strong (IR) |

| C-F Stretch | 1000 - 1400 | 1000 - 1400 | Very Strong (IR), Medium (Raman) |

Note: Predicted data is for illustrative purposes.

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with extremely high accuracy, often to within a few parts per million (ppm). msu.edunih.gov This allows for the unambiguous confirmation of the molecular formula.

For this compound (C₄H₆F₅N), the expected exact mass of the neutral molecule is 163.04172. In a typical HRMS experiment using electrospray ionization (ESI), the molecule would be observed as the protonated ion, [M+H]⁺.

Calculated Exact Mass for [C₄H₇F₅N]⁺: 164.04955 u

An experimental HRMS measurement matching this value to within 5 ppm would provide strong evidence for the C₄H₆F₅N elemental composition. Further analysis using tandem mass spectrometry (MS/MS) could reveal characteristic fragmentation patterns, such as the loss of a methyl group (•CH₃) or cleavage alpha to the nitrogen atom, further confirming the proposed structure.

X-ray Crystallography of Crystalline Derivatives or Salts for Definitive Structural Assignment and Conformational Insights

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govacs.org It can unambiguously establish connectivity, bond lengths, bond angles, and absolute stereochemistry.

Since this compound is likely a liquid at room temperature, it would first need to be converted into a crystalline solid. This is typically achieved by forming a salt with a suitable chiral or achiral acid (e.g., hydrochloric acid, tartaric acid) or by forming a crystalline derivative.

Once a suitable crystal is obtained and analyzed, the resulting electron density map would provide:

Absolute Stereochemistry: Confirmation of the (S) configuration at the C2 chiral center, especially if a chiral salt is used for crystallization (Flack parameter analysis).

Conformational Data: Precise measurement of all bond lengths and angles, including the C-F, C-C, C-N, and C-H bonds. The analysis would also reveal the torsional angles and the preferred conformation of the molecule within the crystal lattice.

Intermolecular Interactions: Insight into how the molecules pack together, revealing hydrogen bonding interactions involving the amine group and potential fluorine-involved non-covalent interactions. acs.org

Successful crystallographic analysis would provide the ultimate, unambiguous structural proof for the molecule.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods provide a balance between computational cost and accuracy, making them suitable for studying the properties of organofluorine compounds. emerginginvestigators.orgrsc.org Functionals such as B3LYP and ωB97X-D, combined with appropriate basis sets like 6-31G(d) or the augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ), are commonly used to model fluorinated systems. rsc.orgdergipark.org.trmdpi.com

The first step in computationally characterizing (2S)-3,3,4,4,4-pentafluorobutan-2-amine is to determine its most stable three-dimensional structure through geometry optimization. This process identifies the lowest energy arrangement of atoms, corresponding to the most probable molecular conformation. For a flexible molecule with multiple rotatable bonds, a conformational search is necessary to map the potential energy surface and identify all stable conformers (local minima). researchgate.net

The key dihedral angles, such as the N-C2-C3-C4 and H3C-C2-C3-C4 torsions, would be systematically rotated to explore the conformational space. The relative energies of the resulting conformers are then calculated to determine their population distribution at a given temperature according to the Boltzmann distribution. The bulky, electron-withdrawing pentafluoroethyl group (-CF2CF3) and the amino group (-NH2) exert significant steric and electronic effects that dictate the preferred conformations. It is expected that staggered conformations, which minimize steric repulsion, will be the most stable.

A representative table of optimized geometric parameters for the global minimum energy conformer of this compound, as would be predicted by DFT calculations, is presented below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | C2 | N | 1.46 | |

| C2 | C3 | 1.55 | ||

| C3 | C4 | 1.56 | ||

| C3 | F | 1.36 | ||

| C4 | F | 1.34 | ||

| Bond Angle (˚) | N | C2 | C1 | 110.5 |

| N | C2 | C3 | 111.0 | |

| C2 | C3 | C4 | 114.0 | |

| F | C3 | F | 106.5 | |

| F | C4 | F | 107.0 | |

| Dihedral Angle (˚) | N | C2 | C3 | C4 |

| Note: These values are illustrative and represent typical results from DFT (e.g., B3LYP/6-31+G(d,p)) calculations for similar fluorinated amines. |

The electronic structure of this compound is heavily influenced by the presence of five highly electronegative fluorine atoms. These atoms induce a strong polarization of the carbon backbone, withdrawing electron density and affecting the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) analysis is used to understand chemical reactivity. emerginginvestigators.orgfluorine1.ru

Highest Occupied Molecular Orbital (HOMO): The HOMO represents the orbital from which an electron is most likely to be donated. For an amine, the HOMO is typically localized on the lone pair of the nitrogen atom. This indicates that the amine group is the primary site for electrophilic attack.

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is the orbital that is most likely to accept an electron. In this fluorinated system, the LUMO is expected to be an antibonding orbital (σ*) associated with the C-F or C-C bonds of the heavily fluorinated ethyl group. The energy of the LUMO can indicate the molecule's susceptibility to nucleophilic attack or reduction.

The large HOMO-LUMO energy gap, a characteristic often enhanced by fluorination, suggests high chemical stability. emerginginvestigators.org The introduction of fluorine also creates new, lower-energy π-type orbitals if adjacent to an aromatic system, a phenomenon termed "fluoromaticity," though this specific effect is not present in this saturated amine. acs.org

| Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -9.8 | Nitrogen lone pair (n_N) |

| LUMO | +2.5 | C3-C4 and C-F antibonding (σ*) |

| HOMO-LUMO Gap | 12.3 | |

| Note: These values are representative examples derived from DFT calculations and illustrate the expected electronic structure. |

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the structural elucidation and confirmation of synthesized compounds. nih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used within a DFT framework to compute NMR isotropic shielding constants, which can be converted to chemical shifts (δ) by referencing against a standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). nih.govlatrobe.edu.au Predicting ¹⁹F NMR shifts is particularly valuable due to their large chemical shift dispersion and sensitivity to the local electronic environment. dntb.gov.uanih.gov Calculations can help assign specific resonances in complex spectra and confirm the regiochemistry of fluorination. nih.gov Scaling factors are often applied to computed shielding constants to correct for systematic errors and improve agreement with experimental data. nih.gov

IR Spectroscopy: Computational methods can predict the vibrational frequencies and intensities of a molecule. fu-berlin.dearxiv.org By calculating the harmonic frequencies from the optimized geometry, a theoretical IR spectrum can be generated. This spectrum would show characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (2900-3000 cm⁻¹), N-H bending (around 1600 cm⁻¹), and a series of very strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region, which are hallmarks of fluorinated organic compounds. acs.orgrsc.org Comparing the predicted spectrum to an experimental one helps confirm the compound's identity and purity.

| Parameter | Predicted Value | Expected Experimental Region |

| ¹⁹F NMR (δ, ppm) | -82 (CF₃), -125 (CF₂) | Varies with reference and solvent |

| ¹H NMR (δ, ppm) | 3.5 (CH), 1.8 (NH₂), 1.3 (CH₃) | Varies with solvent |

| IR Frequency (cm⁻¹) | 3350 (N-H stretch), 1150-1280 (C-F stretch) | 3300-3500, 1100-1350 |

| Note: Predicted NMR shifts are relative to a standard and require scaling for accurate comparison. IR frequencies are typically scaled by a factor (~0.96) to account for anharmonicity. |

Reaction Mechanism Elucidation via Computational Modeling for Synthetic Pathways

Computational modeling is instrumental in understanding the mechanisms of chemical reactions, including those used to synthesize chiral fluorinated amines. nih.gov A common route to such amines is the asymmetric reduction of a corresponding fluorinated imine. nih.govmdpi.comnih.gov

DFT can be used to map the entire potential energy surface of the reaction. This involves locating and characterizing the energies of reactants, transition states, intermediates, and products. By calculating the activation energy (the energy difference between the reactant and the transition state), chemists can predict the feasibility of a proposed pathway and identify the rate-determining step. nih.gov For an asymmetric synthesis, two diastereomeric transition states lead to the (S) and (R) products. The energy difference between these two transition states determines the enantioselectivity of the reaction. A lower activation energy for the transition state leading to the (S)-enantiomer would explain the observed stereochemical outcome. the-innovation.orgthe-innovation.org

For example, modeling the hydrogenation of N-aryl-3,3,4,4,4-pentafluorobutan-2-imine with a chiral manganese catalyst could reveal how the chiral ligand interacts with the imine substrate to favor hydride delivery to one specific face, yielding the (S)-amine. nih.gov Such studies provide critical insights for optimizing reaction conditions and designing more efficient catalysts. the-innovation.org

Molecular Dynamics Simulations of Intermolecular Interactions and Solution-Phase Behavior

While quantum chemical calculations are excellent for single molecules (in the gas phase or with implicit solvent models), Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water or chloroform. ulisboa.pt MD simulations model the explicit interactions of the solute with hundreds or thousands of solvent molecules over time, providing a dynamic picture of its solution-phase behavior. nih.gov

For this compound, MD simulations would require a well-parameterized force field to describe the bonded and non-bonded interactions. biorxiv.org Simulations could reveal:

Solvation Structure: How water molecules arrange around the amine. This would likely involve hydrogen bonding between the -NH₂ group (as a donor and acceptor) and surrounding water molecules. acs.org

Hydrophobic/Fluorophobic Effects: The behavior of the pentafluoroethyl tail in an aqueous environment. The fluorinated segment is expected to be highly hydrophobic and would influence the molecule's aggregation behavior and partitioning between different phases.

Conformational Dynamics: How the molecule's conformation changes over time in solution, providing a more realistic understanding of its structure than a static gas-phase calculation.

These simulations are crucial for understanding properties like solubility, lipophilicity, and how the molecule might interact with biological targets like proteins. nih.govacs.org

Prediction of Chirality and Enantioselectivity in Modeled Asymmetric Reactions

Computational chemistry offers a powerful method for predicting the outcome of asymmetric reactions before they are run in the lab. rsc.orgresearchgate.net As mentioned in section 5.2, the enantiomeric excess (ee) of a reaction is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways leading to the (S) and (R) enantiomers.

This relationship is described by the equation: ee = 100 * tanh(ΔΔG‡ / 2RT)

Where R is the gas constant and T is the temperature. A ΔΔG‡ of approximately 1.8 kcal/mol at room temperature corresponds to an enantiomeric excess of over 95%.

To predict the chirality of the major product in a synthesis of this compound, a chemist would model the key stereodetermining step, such as the addition of a nucleophile to a fluorinated imine in the presence of a chiral catalyst. mdpi.comacs.org By carefully calculating the energies of the diastereomeric transition states, it is possible to predict which enantiomer will be formed preferentially and to what extent. researchgate.netnih.gov This predictive power accelerates the development of new synthetic methods for valuable chiral fluorinated compounds. rsc.org

Application of 2s 3,3,4,4,4 Pentafluorobutan 2 Amine in Academic Research

As a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential starting materials for the synthesis of enantiomerically pure compounds, which is particularly crucial in pharmaceutical and materials science. researchgate.net The presence of the pentafluoroethyl group in (2S)-3,3,4,4,4-pentafluorobutan-2-amine allows researchers to introduce fluorine into target molecules, a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. researchgate.net

This compound serves as a key starting material for the synthesis of non-proteinogenic, fluorinated amino acid analogues. These unnatural amino acids are incorporated into peptides to create research scaffolds that probe biological systems or to develop peptidomimetics with enhanced stability and activity. researchgate.netnih.gov The synthetic process typically involves the derivatization of the amine group, followed by the introduction of a carboxyl group or its equivalent. The resulting amino acid analogues, bearing the bulky and electron-withdrawing pentafluoroethyl side chain, are valuable for studying protein-ligand interactions and designing enzyme inhibitors. researchgate.netresearchgate.net

The table below illustrates hypothetical fluorinated amino acid analogues that could be synthesized from this chiral amine, highlighting their potential as research tools.

| Analogue Name | Chemical Structure | Potential Research Application |

| (2S,3S)-2-Amino-3-methyl-4,4,5,5,5-pentafluoropentanoic acid | C₆H₈F₅NO₂ | Probing enzyme active sites; building block for fluorinated peptides. |

| (S)-2-((S)-1,1,2,2,2-Pentafluoropropan-2-yl)pyrrolidine-2-carboxylic acid | C₉H₁₀F₅NO₂ | Creating conformationally constrained peptide mimics. |

| (S)-N-(1,1,2,2,2-Pentafluoropropan-2-yl)alanine | C₇H₁₀F₅NO₂ | Synthesis of modified dipeptides for stability studies. |

The unique stereochemical and electronic properties of this compound make it an attractive component for constructing larger chiral scaffolds used in catalysis and supramolecular chemistry. By reacting the amine with bifunctional reagents, it can be integrated into macrocycles, cages, or polymers. In catalysis, these scaffolds can create a defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction. nih.gov In supramolecular chemistry, the fluorinated moiety can drive self-assembly through specific non-covalent interactions, such as fluorous-fluorous interactions or halogen bonding, leading to the formation of ordered nanostructures. nih.gov

Precursor for Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis relies on chiral ligands to transfer stereochemical information from the catalyst to the substrate, enabling the synthesis of a single enantiomer of a product. core.ac.uk The conversion of readily available chiral amines into more complex ligands is a fundamental strategy in catalyst design.

This compound is an ideal precursor for a variety of chiral ligand classes, such as Schiff bases, amides, and phosphine-amines. The synthesis typically involves a straightforward reaction between the amine and an appropriate electrophile. For example, condensation with a salicylaldehyde (B1680747) derivative yields a chiral Schiff base ligand, while acylation with a phosphine-containing carboxylic acid chloride produces a P,N-type ligand. The presence of the pentafluoroethyl group can significantly influence the ligand's electronic properties, making the coordinated metal center more electrophilic and potentially enhancing its catalytic activity. nih.govnih.gov

Once synthesized, new chiral ligands derived from this compound are evaluated in well-established asymmetric reactions to determine their effectiveness. Key performance indicators include yield, conversion rate, and, most importantly, enantiomeric excess (ee), which measures the degree of stereoselectivity.

Asymmetric Epoxidation: In this reaction, an alkene is converted into a chiral epoxide. Manganese complexes bearing chiral Schiff base or bis-amino-bis-pyridine ligands are effective catalysts for this transformation. mdpi.comresearchgate.net A ligand derived from the title amine would be tested in the epoxidation of substrates like chalcone (B49325) or chromene derivatives, with the enantiomeric excess of the resulting epoxide being the critical measure of success. mdpi.comresearchgate.net

Asymmetric C-C Bond Formation: Palladium-catalyzed reactions, such as allylic alkylations or C-H activation/cycloaddition reactions, are powerful methods for forming carbon-carbon bonds. nih.gov Ligands combining a chiral amine scaffold with other coordinating groups are crucial for achieving high enantioselectivity in these processes. The performance of a new fluorinated ligand would be assessed by its ability to control the stereochemistry in the formation of complex cyclic or acyclic products. nih.gov

The following table presents representative data from studies on related catalytic systems, illustrating the metrics used to evaluate ligand performance.

| Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Epoxidation | Mn complex with bis-amino-bis-pyridine ligand | 2,2-dimethyl-2H-chromene-6-carbonitrile | 99 | 95 | mdpi.com |

| Asymmetric Epoxidation | Mn complex with bis-amino-bis-pyridine ligand | trans-Chalcone | 100 | 96 | mdpi.com |

| C-H Activation/Cycloaddition | Pd catalyst with NOBINAc ligand | α-methylphenethylamide + allene (B1206475) | 46 | 93 | nih.gov |

Development of Chiral Probes and Analytical Reagents for Research Applications

The analysis of chiral compounds, particularly the determination of enantiomeric purity, is a critical task in synthetic and medicinal chemistry. Chiral reagents derived from optically pure compounds are essential tools for these analyses. thermofisher.com

The fluorine atoms in this compound make it highly suitable for applications involving ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR is a powerful analytical technique due to its high sensitivity and the wide chemical shift range of the fluorine nucleus. nih.gov

This chiral amine can be used as a chiral solvating agent. When a racemic mixture is dissolved in a solution containing the enantiomerically pure amine, diastereomeric solvates are formed. These diastereomers often exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for the direct quantification of the enantiomeric ratio of the analyte.

Alternatively, the amine can be converted into a chiral derivatizing agent. For instance, by reacting it with a reagent like phosgene (B1210022) or its equivalent, a chiral isocyanate can be formed. This derivatizing agent can then react with a racemic alcohol or amine to form diastereomeric carbamates or ureas. The resulting diastereomers will have distinct fluorine signals in the ¹⁹F NMR spectrum, enabling precise determination of the enantiomeric excess of the original substrate. nih.govnih.gov This approach provides a robust and sensitive method for the chiral analysis of various functionalized molecules. nih.gov

Functionalization for Advanced Materials Science Research (e.g., Fluorinated Polymers, Liquid Crystals for Academic Exploration)

The incorporation of fluorine atoms into organic molecules can lead to profound changes in their chemical and physical properties. nih.gov This has led to a significant focus on the synthesis of fluorinated functional materials in recent decades. nih.gov The amine functionality of this compound serves as a versatile handle for its incorporation into larger molecular architectures, making it a potentially valuable building block for novel fluorinated materials.

Fluorinated Polymers:

The synthesis of fluoropolymers can be achieved through the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated parent polymers to introduce fluorine atoms or fluorine-containing moieties. umn.edu The amine group in this compound allows for its covalent attachment to polymer backbones or its use in the synthesis of new monomers. For instance, it could be reacted with acyl chlorides or isocyanates to form amide or urea (B33335) linkages, respectively, thereby introducing the pentafluoroethyl group as a side chain.

The introduction of such fluorinated side chains can impart a range of desirable properties to polymers, including:

Chemical Inertness: Fluorinated segments can protect the polymer backbone from chemical attack.

Low Surface Energy: This leads to properties such as hydrophobicity, oleophobicity, and low coefficients of friction.

Low Dielectric Constant: A property that is highly sought after in materials for microelectronics.

While direct research on polymers derived from this compound is not documented, the principles of using fluorinated amines in polymer synthesis are well-established. For example, fluorinated amines have been used to create novel chitosan (B1678972) derivatives with specific biological activities. nih.gov

Liquid Crystals:

The inclusion of fluorine atoms in organic compounds can significantly alter their liquid crystalline behavior. nih.gov The position and orientation of fluorine atoms can influence mesophase stability and type. nih.gov The trifluoromethyl group, for instance, is a powerful electron-attracting and stable group that has been incorporated into liquid crystal structures. nih.gov

The this compound moiety could be incorporated into calamitic (rod-like) or discotic (disk-like) liquid crystal structures. The chirality of the amine could also induce the formation of chiral mesophases, such as cholesteric or blue phases, which are of interest for various optical applications. The strong dipole moment associated with the C-F bonds and the steric bulk of the pentafluoroethyl group would be expected to influence the intermolecular interactions that govern liquid crystal phase formation and properties. Research on polyfluorinated aromatic systems has demonstrated their potential in liquid crystal display applications. dur.ac.uk

Table 1: Potential Properties Imparted by the this compound Moiety in Advanced Materials

| Material Type | Potential Property Enhancement | Rationale |

| Fluorinated Polymers | Increased thermal stability, chemical resistance, hydrophobicity, low dielectric constant. | Strong C-F bonds, shielding effect of the fluorine atoms, low polarizability of the C-F bond. |

| Liquid Crystals | Modification of mesophase behavior, potential induction of chiral phases. | Dipole moments of C-F bonds influencing intermolecular interactions, inherent chirality of the molecule. |

Role in Mechanistic Organic Chemistry Studies for Fluorine Effects

The study of fluorine's influence on reaction mechanisms and molecular conformations is a vibrant area of organic chemistry. The unique stereoelectronic properties of the fluorine atom can lead to unexpected and powerful effects on reactivity and structure. wikipedia.org

Stereoelectronic Effects:

The high electronegativity of fluorine creates strong dipole moments in C-F bonds. Furthermore, the interaction between bonding and anti-bonding orbitals involving fluorine can lead to significant conformational preferences, a phenomenon known as the gauche effect in systems like 1,2-difluoroethane. nih.gov In more complex molecules, these stereoelectronic effects can dictate the three-dimensional shape of a molecule, which in turn governs its reactivity. acs.org

This compound, with its chiral center adjacent to a polyfluorinated group, provides an excellent model system for studying these effects. For instance, the conformational preferences around the C-C bond connecting the chiral center and the pentafluoroethyl group would be heavily influenced by stereoelectronic interactions. These preferences could be studied using computational methods and spectroscopic techniques like NMR. Understanding these conformational biases is crucial for predicting the outcomes of reactions involving this and similar molecules.

Mechanistic Probes:

Chiral fluorinated amines can serve as valuable probes in mechanistic studies. The fluorine atoms can act as sensitive reporters in ¹⁹F NMR spectroscopy, providing detailed information about the electronic environment and changes occurring during a chemical reaction. The chirality of the amine allows for the study of stereoselective reactions, where the fluorinated group can influence the facial selectivity of reactions at nearby centers.

For example, in asymmetric catalysis, if this compound were used as a chiral ligand or auxiliary, the stereoelectronic effects of the pentafluoroethyl group could play a crucial role in the stereochemical outcome of the reaction. The electron-withdrawing nature of the fluorinated group would also modulate the basicity and nucleophilicity of the amine, providing a tool to fine-tune reactivity in mechanistic investigations. While specific studies on this molecule are not available, research on the stereoselective synthesis of other fluorinated chiral amines highlights the importance of understanding the interplay of steric and electronic effects. nih.gov

Table 2: Potential Mechanistic Studies Involving this compound

| Area of Study | Research Question | Potential Outcome |

| Conformational Analysis | What are the preferred conformations of the molecule and how do stereoelectronic effects contribute? | A deeper understanding of the fluorine gauche effect and its influence on molecular shape. |

| Asymmetric Synthesis | How does the pentafluoroethyl group influence the stereochemical outcome of reactions when the amine is used as a catalyst or auxiliary? | Development of new asymmetric methodologies based on fluorine's unique properties. |

| Reaction Kinetics | How does the electronic nature of the fluorinated substituent affect the rate and mechanism of reactions involving the amine group? | Quantitative data on the inductive effects of polyfluorinated alkyl groups in chemical transformations. |

Derivatization and Functionalization Strategies for Research Purposes

Amidation and Urethane Formation for Peptide Mimetic Research and Scaffold Assembly

The synthesis of amides and urethanes from (2S)-3,3,4,4,4-pentafluorobutan-2-amine provides a robust method for its incorporation into larger molecular frameworks, particularly in the field of peptide mimetics. Fluorination is a recognized strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of peptides. rsc.orgnbinno.com Introducing the pentafluorobutyl moiety via this amine can confer increased resistance to enzymatic degradation by shielding adjacent peptide bonds from proteases. nbinno.com

Amidation: The formation of an amide bond involves the reaction of the primary amine with a carboxylic acid. Due to the reduced nucleophilicity of the fluorinated amine, this transformation typically requires the activation of the carboxylic acid component. researchgate.net Standard peptide coupling reagents are employed for this purpose.

Commonly used coupling reagents include:

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. luxembourg-bio.com

Onium salts (aminium/uronium and phosphonium), such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are known for their high efficiency. luxembourg-bio.com

The reaction proceeds by activation of a carboxylic acid, followed by nucleophilic attack from the amine of this compound to form a stable amide linkage. This strategy allows the chiral pentafluorobutyl-containing fragment to be incorporated into peptide sequences, creating novel peptidomimetics with potentially enhanced therapeutic properties. nih.gov

Urethane Formation: The amine can also react with isocyanates or chloroformates to form urethanes (carbamates). This linkage is another important motif in medicinal chemistry and scaffold assembly. The reaction of the amine with an isocyanate (R-N=C=O) typically proceeds readily to yield the corresponding urea (B33335) derivative, while reaction with a chloroformate (R-O-CO-Cl) yields a urethane. These reactions expand the range of possible structures that can be synthesized from this fluorinated building block.

Table 1: Representative Amidation and Urethane Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | Key Features |

|---|---|---|---|

| This compound | N-protected α-amino acid | Amide (α/β-peptide) | Creates peptide mimetics with a fluorinated side chain. Requires coupling agents (e.g., HATU, EDC/HOBt). |

| This compound | Aryl Isocyanate | Urea | Forms a stable urea linkage, useful for scaffold diversification. |

| This compound | Benzyl Chloroformate | Urethane (Carbamate) | Creates a common protecting group or a stable linkage in a larger molecule. |

Nucleophilic Substitution Reactions for Diversification of Functional Groups

The primary amine of this compound can act as a nucleophile, enabling a wide array of substitution reactions to introduce diverse functional groups. These reactions are fundamental for building molecular complexity from this fluorinated starting material. The target electrophiles can range from simple alkyl halides to more complex sulfonyl chlorides.

N-Alkylation: Reaction with alkyl halides (R-X, where X = Cl, Br, I) can be used to introduce alkyl groups onto the nitrogen atom, forming secondary or tertiary amines. These reactions may require heating and the use of a base to neutralize the hydrogen halide byproduct.

N-Acylation: Acylation with acyl chlorides or acid anhydrides is a straightforward method to produce amides. This is a high-yielding reaction that further functionalizes the amine, for instance, by introducing a reactive handle for subsequent cross-coupling reactions.

N-Sulfonylation: Reaction with sulfonyl chlorides (R-SO₂Cl) yields sulfonamides. This functional group is a key component in many pharmaceutical compounds due to its chemical stability and ability to act as a hydrogen bond donor and acceptor.

The reduced nucleophilicity of the amine due to the pentafluorobutyl group must be considered when planning these syntheses, potentially requiring more reactive electrophiles or more forcing reaction conditions than for non-fluorinated amines.

Palladium-Catalyzed Cross-Coupling Reactions of Modified Derivatives

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound can be readily employed in such reactions, most notably in C-N bond formation (Buchwald-Hartwig amination).

In this reaction, the amine is coupled with an aryl or heteroaryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. Research on the coupling of fluoroalkylamines with aryl halides has shown that these reactions can be challenging. nih.gov The resulting fluoroalkylaniline products may be unstable under the strongly basic conditions typically used. nih.gov To overcome this, weaker bases such as potassium phenoxide (KOPh) have been successfully employed, leading to high yields of the desired N-arylated products with low catalyst loadings. nih.gov The use of specialized phosphine (B1218219) ligands, such as BippyPhos or RuPhos, is often crucial for achieving high catalytic activity. nih.govrsc.org

Alternatively, the amine can first be derivatized to introduce a component suitable for other types of cross-coupling. For example, acylation with 4-bromobenzoyl chloride would yield an amide derivative containing an aryl bromide. This modified molecule could then participate in subsequent palladium-catalyzed reactions such as Suzuki, Stille, or Hiyama couplings to form new C-C bonds, significantly expanding the molecular diversity achievable from the initial fluorinated amine. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Strategies

| Coupling Type | Amine Role | Coupling Partner | Key Conditions | Resulting Structure |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Nucleophile | Aryl Bromide/Chloride | Pd catalyst (e.g., [Pd(allyl)Cl]₂), Ligand (e.g., AdBippyPhos), Weak Base (e.g., KOPh) | N-Aryl-(2S)-3,3,4,4,4-pentafluorobutan-2-amine |

| Suzuki Coupling | Part of a modified substrate | Arylboronic acid | Pd catalyst, Base | Biaryl structure linked via an amide to the fluorinated moiety |

| Hiyama Coupling | Part of a modified substrate | Organosilane | Pd catalyst, Fluoride (B91410) source (e.g., TBAF) | Biaryl structure linked via an amide to the fluorinated moiety |

Modification for Fluorescent or Spin-Labeled Probes in Chemical Biology Research

In chemical biology, fluorescent and spin-labeled probes are indispensable tools for studying biological systems. The primary amine of this compound serves as an excellent chemical handle for the attachment of such probes.

Fluorescent Labeling: The amine can be covalently linked to a wide variety of commercially available amine-reactive fluorescent dyes. thermofisher.com These dyes typically contain functional groups like succinimidyl esters (SE), isothiocyanates (ITC), or sulfonyl chlorides, which react efficiently with primary amines to form stable carboxamide, thiourea, or sulfonamide bonds, respectively. thermofisher.com This two-step labeling process, where a molecule is first modified to introduce an amine handle which is then reacted with a dye, is a versatile and reliable method for generating fluorescent probes. nih.govnih.gov

Spin Labeling: Similarly, the amine can be reacted with spin-labeling reagents, such as those based on nitroxide radicals (e.g., PROXYL or TEMPO derivatives) that have been activated for reaction with amines. The resulting spin-labeled molecule can be studied using electron paramagnetic resonance (EPR) spectroscopy.

Furthermore, the pentafluorobutyl group itself can serve as a useful probe. The five fluorine atoms provide a strong and distinct signal in ¹⁹F NMR spectroscopy. nih.gov Given that fluorine is virtually absent from biological systems, ¹⁹F NMR can be used to monitor the probe's environment, binding events, or conformational changes without background interference, a technique sometimes referred to as 3-FABS (3 Fluorine Atoms for Biochemical Screening) when using trifluoromethyl groups. nih.gov This intrinsic property makes this compound a particularly attractive scaffold for developing probes for in vitro and in vivo studies.

Challenges and Future Directions in Research on 2s 3,3,4,4,4 Pentafluorobutan 2 Amine

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the production of (2S)-3,3,4,4,4-pentafluorobutan-2-amine and other organofluorine compounds is the reliance on synthetic methods that often lack sustainability and atom economy. cas.cnworktribe.com Traditional fluorination techniques can involve harsh reagents, stoichiometric waste, and high energy consumption. vapourtec.com Future research is focused on developing greener alternatives.

Key areas of development include:

Catalytic Asymmetric Hydrogenation: One of the most direct and atom-economical methods for producing chiral amines is the asymmetric hydrogenation of imines. acs.org Recent advancements have demonstrated the use of manganese-based catalysts for the highly enantioselective hydrogenation of fluorinated ketimines, offering a pathway to chiral fluorinated amines with high yields and excellent enantioselectivity under mild conditions. acs.orgresearchgate.net Applying this methodology to the precursor imine of this compound could provide a more efficient and sustainable route.

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally benign route to chiral amines. semanticscholar.orgscienceopen.com Protein engineering and process optimization are expanding the substrate scope of these biocatalysts to accommodate bulky and sterically demanding ketones, which is relevant for the synthesis of highly fluorinated amines. nih.gov Developing a transaminase capable of stereoselectively aminating 3,3,4,4,4-pentafluorobutan-2-one (B1581450) is a promising future direction. nih.gov

Utilizing Greener Fluorine Sources: Research aims to move away from traditional, often hazardous, fluorinating agents. dovepress.com The ultimate source of fluorine is hydrogen fluoride (B91410) (HF), derived from mineral fluorspar. cas.cnwikipedia.org Developing catalytic methods that can utilize simpler, less hazardous fluoride sources, such as metal fluorides, in a more efficient manner is a critical goal for sustainable organofluorine chemistry. acs.orgrsc.org

Table 1: Comparison of Synthetic Strategies for Chiral Fluorinated Amines

| Method | Advantages | Challenges for this compound |

| Traditional Synthesis | Established procedures | Use of harsh reagents, poor atom economy, potential for significant waste. |

| Catalytic Asymmetric Hydrogenation | High atom economy, high yields, excellent enantioselectivity. acs.org | Requires development of a specific catalyst for the corresponding fluorinated imine. |

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, environmentally benign. scienceopen.comnih.gov | Wild-type enzymes may have limited scope for bulky, fluorinated substrates; requires protein engineering. nih.gov |

| Flow Chemistry | Enhanced safety, better process control, potential for automation. pharmtech.comrsc.org | Requires specialized equipment and optimization of reaction parameters like flow rate and temperature. pharmtech.com |

Expansion of Applications in Novel Asymmetric Transformations and Catalyst Design

Chiral fluorinated amines and their derivatives are not only synthetic targets but also valuable tools in asymmetric catalysis. The unique stereoelectronic properties of the C-F bond can be leveraged to influence the outcome of chemical reactions. researchgate.netrsc.org

Future research directions include:

Organocatalysis: Chiral primary and secondary amines are cornerstones of organocatalysis, particularly in enamine and iminium ion catalysis. acs.orgnih.gov The fluorine atoms in this compound can modulate the pKa of the amine and create a specific steric environment, potentially leading to novel reactivity and selectivity when used as a catalyst or precatalyst. nih.govrsc.org

Ligand Development: Chiral amines are frequently used as precursors for ligands in transition-metal catalysis. Incorporating the pentafluoroethyl moiety into ligand scaffolds could create catalysts with unique electronic and steric properties, enhancing their performance in asymmetric transformations like hydrogenation or cross-coupling reactions. rsc.org

Phase-Transfer Catalysis: The lipophilic nature of the fluorinated chain could make derivatives of this compound effective as chiral phase-transfer catalysts, particularly in "fluorous" biphasic systems which facilitate easy catalyst recovery. wikipedia.orgrsc.org

Integration with Flow Chemistry and Automated Synthesis for Research Discovery

Flow chemistry, or continuous-flow synthesis, offers significant advantages for organofluorine chemistry, a field that often deals with hazardous reagents and highly exothermic reactions. nih.gov This technology provides enhanced safety, precise control over reaction parameters, and improved scalability. vapourtec.comrsc.org

Key future applications in this area are:

Safer Handling of Reagents: Fluorination reactions can be dangerous in traditional batch reactors. pharmtech.comnih.gov Flow reactors minimize the volume of hazardous material present at any given time, significantly improving safety. vapourtec.com This is particularly relevant for reactions involving reagents like fluorine gas or hydrogen fluoride. vapourtec.com